molecular formula C6H4ClN3OS B3383801 3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one CAS No. 495415-02-6

3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one

Cat. No.: B3383801
CAS No.: 495415-02-6
M. Wt: 201.63 g/mol
InChI Key: XYEHXVANTLBGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one is a fused heterocyclic compound featuring a pyridazine ring fused with a thiazinone moiety. Its synthesis involves a one-pot reaction starting from pyridazinethione derivatives, chloroacetic acid, and aromatic aldehydes (e.g., 3,5-dimethoxybenzaldehyde) in a glacial acetic acid/acetic anhydride system . The compound’s structure is confirmed by spectroscopic data, including IR (C=O at 1697 cm⁻¹) and ¹H-NMR (exocyclic CH proton at δ 8.33) . This compound serves as a precursor for synthesizing fused heterocycles via reactions with nitrogen nucleophiles (e.g., hydroxylamine, hydrazine) and active methylene reagents (e.g., malononitrile) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3OS/c7-4-1-3-6(10-9-4)12-2-5(11)8-3/h1H,2H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEHXVANTLBGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=NN=C2S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with a thioamide derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution with amines, thiols, and hydrazine derivatives. For example:

  • Reaction with hydrazine hydrate : Produces 3-hydrazinyl derivatives under reflux conditions in ethanol. This intermediate serves as a precursor for triazine-fused systems .

  • Substitution with thiourea : Forms pyridazinethione derivatives via an unisolated thiouronium salt intermediate .

Key reagent conditions :

ReagentSolventTemperatureTimeProduct
Hydrazine hydrateEthanolReflux4–6 h3-Hydrazinylpyridazine derivatives
ThioureaEthanol/POCl₃Reflux3 hPyridazinethione (3 )

Cycloaddition and Ring-Opening Reactions

The compound participates in annulation reactions to form fused heterocycles:

  • With hydroxylamine hydrochloride : Forms isoxazolo[4,5-b]pyridazino[4,3-e]thiazine derivatives in pyridine at reflux (10 h) .

  • With malononitrile : Produces pyrido[2,3-e]thiazine-carbonitrile derivatives via Knoevenagel condensation in n-butanol .

Representative example :

text
Compound 11 + Ethyl cyanoacetate → 5-((4-Chlorophenyl)amino)-9-(3,5-dimethoxyphenyl)-7-oxo-3-phenyl-6,7-dihydro-5H-pyridazino[3,4-b]pyrido[2,3-e][1,4]thiazine-8-carbonitrile (**15**) Conditions: n-butanol, reflux (10 h), 66% yield Key spectral data: IR ν = 2221 cm⁻¹ (CN), 1680 cm⁻¹ (C=O); ¹H-NMR δ 8.59 (s, NH)[2]

Condensation with Aldehydes

The exocyclic vinylic hydrogen facilitates condensation with aromatic aldehydes:

  • Reaction with 3,5-dimethoxybenzaldehyde : Forms 7-(3,5-dimethoxybenzylidene) derivatives in acetic acid/acetic anhydride (3:1), yielding fused thiazinones .

Mechanistic pathway :

  • Aldehyde activation via sodium acetate.

  • Nucleophilic attack by the thiazinone’s sulfur atom.

  • Cyclodehydration to form the fused ring system.

Pharmacologically Relevant Modifications

Reactions targeting antiviral activity against hepatitis A virus (HAV):

CompoundModificationHAV Inhibition
10 1,2,4-Triazine-3-thione fusionHigh activity
12 Isoxazolo-pyridazino-thiazineModerate
15 Pyrido-thiazine-carbonitrileLow

Critical finding : Electron-withdrawing groups (e.g., Cl, CN) enhance binding to viral proteases, while bulky substituents reduce bioavailability .

Synthetic Limitations and Challenges

  • Low yields (50–66%) in multi-step reactions due to steric hindrance from the fused ring system .

  • Sensitivity to pH : Acidic conditions promote decomposition of the thiazinone ring.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of 3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one exhibit significant antiviral activity against various viruses, including Hepatitis A Virus (HAV). For instance, a derivative synthesized from this compound showed high efficacy against HAV, suggesting its potential as an antiviral agent .

Case Study 1: Antiviral Screening

A study conducted on new pyridazine derivatives included this compound and its derivatives. The screening revealed that certain compounds demonstrated notable antiviral activity against HAV. The synthesis involved multiple steps where derivatives were formed through reactions with various nucleophiles and reagents, ultimately leading to compounds with enhanced biological activity .

Case Study 2: Structural Modifications

Another investigation focused on modifying the structure of this compound to improve its pharmacological properties. By substituting different functional groups at specific positions on the ring system, researchers were able to enhance the compound's solubility and bioavailability while maintaining or improving its antiviral efficacy .

Mechanism of Action

The mechanism of action of 3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one depends on its specific application. In pharmacological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved can vary but often include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazine-Thiazinone Family

(a) 5-(4-Chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one (Compound 11)
  • Structure: Features additional substituents: a 4-chlorophenylamino group at position 5, a 3,5-dimethoxybenzylidene group at position 7, and a phenyl group at position 3 .
  • Synthesis : Derived from the same pyridazinethione precursor but incorporates p-chlorobenzaldehyde and chloroacetic acid in a one-pot reaction .
(b) 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h)
  • Structure: Simpler pyridazinone derivatives lacking the fused thiazinone ring. Substituents vary at position 2 (e.g., alkyl, aryl groups) .
  • Synthesis : Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone .

Pyrimido-Thiazinone Analogues

(a) 4-Chloro-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one
  • Structure : Pyrimidine replaces the pyridazine ring in the fused system. Molecular formula: C₆H₄ClN₃OS .
  • Properties: Smaller molecular weight (201.63 g/mol) and simpler substituent profile compared to the pyridazine-thiazinone derivatives .
(b) 4-Methoxy-8-oxide-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one
  • Structure : Includes methoxy and oxide substituents. Molecular formula: C₇H₇N₃O₃S (213.21 g/mol) .

Triazolo-Thiadiazinone Derivatives

Example : 3-(4-Chlorophenyl)-7-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (CTT)

  • Structure: Triazole ring fused with thiadiazinone. Features a 4-chlorophenyl group and methyl substitution .
  • Applications: Studied for corrosion inhibition, highlighting divergent applications compared to pyridazine-thiazinones .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Applications
Target Compound Pyridazine + Thiazinone Cl at position 3, fused rings Not explicitly reported One-pot reaction with aldehydes, chloroacetic acid Precursor for fused heterocycles
Compound 11 Pyridazine + Thiazinone 4-Chlorophenylamino, 3,5-dimethoxybenzylidene Not reported Similar to target compound Intermediate for bioactive heterocycles
4-Chloro-pyrimido-thiazinone Pyrimidine + Thiazinone Cl at position 4 201.63 Not detailed Unknown (commercial availability)
CTT (Triazolo-thiadiazinone) Triazole + Thiadiazinone 4-Chlorophenyl, methyl Not reported Multi-step synthesis Corrosion inhibition

Physicochemical and Spectral Comparisons

  • IR Spectra: The target compound’s C=O stretch at 1697 cm⁻¹ contrasts with simpler pyridazinones (e.g., compounds 3a–3h), which lack this band .
  • ¹H-NMR: Exocyclic CH proton (δ 8.33) in compound 11 is absent in pyrimido-thiazinones, reflecting structural differences.
  • Solubility : The presence of methoxy or benzylidene groups (e.g., compound 11) likely enhances solubility in organic solvents compared to unsubstituted analogues.

Biological Activity

3-Chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar thiazine derivatives demonstrate effective antibacterial and antifungal activities against various pathogens. The IC50 values for these compounds often range from 51 to 6.6 nM, indicating potent activity against resistant strains .

CompoundAntimicrobial Activity (IC50)
3-Chloro-5H-pyridazino...<500 nM
Benzothiazine Derivative X51 nM
Benzothiazine Derivative Y6.6 nM

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as A549 and HCT-116. The mechanism involves cell cycle arrest and pro-apoptotic effects, as evidenced by flow cytometry analysis .

Cell LineIC50 (μM)Mechanism
A54912Apoptosis induction
HCT-11615Cell cycle arrest

Anti-inflammatory Activity

Thiazine derivatives have also been reported to exhibit anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazine derivatives demonstrated their effectiveness against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
  • Cancer Research : In a recent investigation involving multiple cancer cell lines, the compound was found to induce significant cytotoxicity and apoptosis through the activation of caspase pathways. This study suggests that further exploration into its structure-activity relationship could yield more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one, and how are intermediates characterized?

  • Methodology : A one-pot reaction is commonly employed using pyridazinethione derivatives, chloroacetic acid, and p-chlorobenzaldehyde in acetic acid/acetic anhydride with sodium acetate as a catalyst. Key intermediates are monitored via TLC, and final products are purified via preparative TLC (petroleum ether/ethyl acetate, 1:1). Structural confirmation relies on IR (e.g., C=O at 1697 cm⁻¹) and ¹H-NMR (e.g., exocyclic CH signal at δ 8.33) .

Q. How is the core structure of this compound verified using spectroscopic techniques?

  • Approach : IR spectroscopy identifies functional groups (e.g., absence of C=S and presence of C=O). ¹H-NMR confirms regiochemistry, such as signals for OCH₃ groups (δ 3.80–3.81) and NH₂ (δ 5.3, D₂O exchangeable). Elemental analysis and mass spectrometry further validate molecular composition .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Experimental Design : Vary solvent systems (e.g., acetone for alkylation reactions), adjust catalyst loadings (e.g., anhydrous K₂CO₃), and optimize stoichiometry of halide reagents. Monitor reaction progress via TLC and employ column chromatography for purification . Temperature control (e.g., thermostatic conditions at 25°C) is critical to minimize side products .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Analysis Framework : Cross-validate using multiple techniques (e.g., ¹³C-NMR for carbon backbone confirmation, X-ray crystallography for absolute configuration). Compare observed IR bands (e.g., NH₂ at 3355 cm⁻¹, CN at 2222 cm⁻¹) with computational simulations (DFT). Discrepancies in exocyclic CH signals may arise from solvent polarity or tautomerism .

Q. How can one design biological activity studies for this compound?

  • Protocol : Conduct molecular docking to predict binding affinity (e.g., using AutoDock Vina) against target enzymes like kinases. Follow up with in vitro assays (e.g., MIC tests for antimicrobial activity). For cytotoxicity, use MTT assays on human cell lines, referencing dose-response curves from concentrations like 4×10⁻⁶–24×10⁻⁶ M .

Q. What are common by-products in its synthesis, and how are they identified?

  • Case Study : Titanium tetrachloride-mediated reactions may yield unexpected by-products (e.g., 11% yield of dibenzodiazepine derivatives). Isolate via fractional crystallization or HPLC, then characterize using high-resolution MS and 2D-NMR (e.g., COSY, HSQC) .

Data Contradiction & Validation

Q. How to address conflicting reports on the reactivity of the pyridazine-thiazinone scaffold?

  • Resolution : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Compare kinetic data (e.g., reaction rates in acetic acid vs. DMF) and evaluate substituent effects (e.g., electron-withdrawing groups at position 3 alter cyclization efficiency) .

Q. Why do spectral results vary between synthetic batches?

  • Troubleshooting : Batch-to-batch variability may stem from residual solvents (e.g., acetic anhydride) or tautomeric equilibria. Use deuterated solvents (e.g., DMSO-d₆) for NMR consistency and ensure thorough drying of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one
Reactant of Route 2
3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.